Sodium 2-(methylamino)ethanesulfonate
Description
Contextualization within Aminosulfonic Acid Chemistry and Taurine (B1682933) Analogues
Sodium 2-(methylamino)ethanesulfonate is structurally classified as an aminosulfonic acid and a derivative of taurine. ontosight.aiwikipedia.org Aminosulfonic acids are characterized by the presence of both an amino group (-NH₂) and a sulfonic acid group (-SO₃H). wikipedia.org This compound is specifically an N-methylated analogue of taurine, meaning a methyl group has replaced one of the hydrogen atoms on the amino group of the taurine structure. ontosight.ai
The presence of the strongly acidic sulfonate group and the basic methylamino group gives the molecule a zwitterionic character, allowing it to have both positive and negative charges at different pH values. This dual functionality is a key feature of its chemical behavior. The compound has a pKa value of approximately 8.66 at 20°C, which makes it an effective buffer in a physiologically relevant pH range. evitachem.com This places it within the category of "Good's buffers," which are noted for their stability and minimal interference in biological systems.
Significance in Contemporary Academic and Industrial Research
The significance of this compound in modern research is multifaceted, with notable contributions to both academic exploration and industrial innovation.
Academic Research: In the academic sphere, this compound is utilized as a versatile building block and reagent. One of its prominent applications is in the synthesis of water-soluble polythiophene derivatives, which are a class of conducting polymers. The incorporation of the sulfonate group enhances the water solubility of the resulting polymers, which is crucial for their processing and application in electronic devices. bohrium.com Furthermore, it serves as an intermediate in the creation of specialized surfactants, such as Gemini surfactants, which are studied for their unique aggregation properties in biological and chemical systems.
Industrial Research: Industrially, this compound is a key intermediate in the manufacturing of surface-active agents, commonly known as surfactants. chemicalbook.comprecedefinechem.com These surfactants, often referred to as taurates, are valued for their excellent foaming properties, stability in the presence of oils, and mildness to the skin. wikipedia.org This makes them desirable components in a variety of personal care products, including shampoos, skin cleansers, and soaps. chemicalbook.compuracy.com The compound's ability to contribute to the formation of a rich and stable foam, even in hard water, is a significant advantage in these formulations. wikipedia.org Its derivatives are also used in detergents and other cleaning agents. precedefinechem.com
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 4316-74-9 | |
| Molecular Formula | C₃H₈NNaO₃S | |
| Molecular Weight | 161.16 g/mol | sigmaaldrich.com |
| Appearance | Colorless liquid or crystalline solid | evitachem.com |
| Density | ~1.21 g/cm³ | evitachem.com |
| Solubility | Highly water-soluble | |
| pKa | ~8.66 at 20°C | evitachem.com |
| LogP (Partition Coefficient) | -5.04 | evitachem.com |
Table 2: Detailed Research Findings and Applications
| Area of Research | Specific Application/Finding | Significance | Reference |
|---|---|---|---|
| Conducting Polymers | Used in the synthesis of water-soluble polythiophene derivatives. | Leads to highly conductive materials (0.5−5 S/cm) that are processable in aqueous solutions for applications in electronics. | bohrium.com |
| Surfactant Chemistry | Serves as an intermediate for Gemini surfactants and N-acyl-N-methyltaurate surfactants. | These surfactants exhibit excellent foaming, stability, and mildness, making them suitable for personal care products. | wikipedia.orggoogle.com |
| Biochemical Buffering | Classified as a "Good's buffer" with a pKa of ~8.66. | Provides stable pH control in the slightly alkaline range for biological and biochemical experiments with minimal system interference. | |
| Personal Care Formulations | Used to synthesize surfactants for shampoos, skin cleansers, and soaps. | Contributes to products with good cleansing power, rich foam, and gentleness to the skin and hair. | chemicalbook.compuracy.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
4316-74-9 |
|---|---|
Molecular Formula |
C3H9NNaO3S |
Molecular Weight |
162.17 g/mol |
IUPAC Name |
sodium;2-(methylamino)ethanesulfonate |
InChI |
InChI=1S/C3H9NO3S.Na/c1-4-2-3-8(5,6)7;/h4H,2-3H2,1H3,(H,5,6,7); |
InChI Key |
ZDSCFBCGDDCJFZ-UHFFFAOYSA-N |
SMILES |
CNCCS(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
CNCCS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CNCCS(=O)(=O)O.[Na] |
Other CAS No. |
61791-42-2 61791-43-3 4316-74-9 |
physical_description |
Liquid; WetSolid Liquid |
Pictograms |
Corrosive; Irritant |
Synonyms |
2-(Methylamino)ethanesulfonic sodium salt; , 2-(Methylamino)ethanesulfonic acid monosodium salt; N-Methyltaurine Monosodium Salt; N-Methyltaurine Sodium Salt; Sodium (Methylamino)ethanesulfonate; Sodium 2-(Methylamino)ethanesulfonate; Sodium N-Methyl |
Origin of Product |
United States |
Synthetic Pathways and Methodological Advancements
Established Synthetic Strategies
The production of sodium 2-(methylamino)ethanesulfonate can be achieved through several foundational methods. These include the modification of naturally derived amino acids, direct chemical conversions, and simple acid-base reactions.
Synthesis via Methylation of Taurine (B1682933)
The methylation of taurine (2-aminoethanesulfonic acid) presents a direct route to N-methyltaurine, which can then be converted to its sodium salt. One prominent method involves a reductive amination process. In this pathway, sodium taurinate (the sodium salt of taurine) is reacted with formaldehyde (B43269) in the presence of a catalyst, followed by hydrogenation.
A patented process describes mixing sodium taurinate with an aqueous formaldehyde solution and a complex catalyst system. The mixture is heated, followed by the introduction of hydrogen gas under pressure. This two-stage reaction achieves high conversion and selectivity.
| Parameter | Value |
| Reactants | Sodium taurinate, Formaldehyde |
| Catalyst | Tetrakis(triphenylphosphine) palladium(0), Scandium(III) chloride, Cerium(III) chloride, (R,S)-(±)-1-(2-diphenylphosphino-1-naphthyl)isoquinoline |
| Solvent | Water |
| Stage 1 Temperature | 80 °C |
| Stage 1 Time | 6 hours |
| Stage 2 Reactant | Hydrogen |
| Stage 2 Pressure | 7 barg (approx. 101.5 psi) |
| Stage 2 Time | 7 hours |
| Conversion Rate | 97.8% |
| Selectivity | 98.96% |
This table outlines the reaction conditions for the synthesis of this compound via the reductive amination of sodium taurinate. google.com
Another approach to methylating taurine involves a preliminary acylation step to protect the amino group, followed by methylation with a reagent like dimethyl sulfate (B86663) under alkaline conditions. google.comgoogle.comnoaa.gov This method, however, adds complexity with additional reaction and purification steps.
Direct Sulfonation of Methylaminoethanol
The direct sulfonation of 2-(methylamino)ethanol (B44016) to yield 2-(methylamino)ethanesulfonic acid is not a widely documented or established industrial pathway for the synthesis of this compound. Chemical literature extensively details the sulfonation of aromatic compounds and the sulfation of alcohols (formation of C-O-S bonds), but the direct formation of a C-S bond on an aliphatic alcohol like methylaminoethanol is less common and more challenging. wikipedia.org Reactions involving sulfur trioxide, a powerful sulfonating agent, with amines typically lead to the formation of sulfamates (N-S bond) rather than sulfonates (C-S bond). researchgate.net The established and preferred methods for producing this compound involve building the molecule from precursors that already contain the sulfonate group.
Neutralization of 2-(methylamino)ethanesulfonic Acid
The final step in many synthetic routes, or a distinct method if starting with the acid form, is the neutralization of 2-(methylamino)ethanesulfonic acid (N-methyltaurine). N-methyltaurine is a zwitterionic compound, behaving as an acid due to its sulfonic acid group. wikipedia.orgbasf.com The sodium salt is readily formed by treating an aqueous solution of N-methyltaurine with a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate, until a neutral pH is achieved.
In some purification processes, a crude solution of the sodium salt is first acidified to precipitate impurities or to isolate the N-methyltaurine. Following purification of the acid, it is then re-neutralized to yield the final, high-purity this compound. For instance, a crude reaction mixture can be saturated with carbon dioxide to precipitate sodium bicarbonate, leaving purified N-methyltaurine in solution, which can then be isolated and neutralized. wikipedia.orgbasf.com
Derivatization from 2-Hydroxyethanesulfonate Precursors
A significant and industrially prevalent method for synthesizing this compound involves the use of sodium 2-hydroxyethanesulfonate, commonly known as sodium isethionate, as a starting material. This precursor already contains the desired ethanesulfonate (B1225610) backbone.
Reaction with Methylamine (B109427) under Catalytic Conditions
The reaction of sodium isethionate with methylamine is a nucleophilic substitution reaction where the hydroxyl group of the isethionate is replaced by a methylamino group. This process is typically conducted in an aqueous solution at elevated temperatures and pressures. The use of a catalyst is often necessary to achieve practical reaction rates and high yields.
Commonly, inorganic bases such as sodium hydroxide or potassium hydroxide are used as catalysts. biosynth.com The reaction conditions are demanding, often requiring temperatures between 150°C and 300°C and pressures ranging from 10 to 25 MPa. google.com More advanced catalytic systems have been developed to improve the efficiency and environmental profile of this synthesis.
Process Optimization for Enhanced Reaction Yields and Purity
Significant research has been directed towards optimizing the synthesis from sodium isethionate to improve yields, selectivity, and reduce the harshness of reaction conditions. A key area of advancement is the development of more effective and recyclable catalysts.
One patented method employs heterogeneous catalysts, which simplifies product separation and catalyst reuse. biosynth.com Catalysts such as zinc oxide-based compounds (e.g., Zn₅(CO₃)₂(OH)₆) and mixed metal oxides (e.g., Ni₂ZrO₄) have been shown to be effective. biosynth.com The use of these catalysts can lead to yields between 85% and 95% with selectivity exceeding 98%. biosynth.com
| Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Overall Yield (%) |
| Zn₅(CO₃)₂(OH)₆ | 210 | 6 | 1 | 90 |
| Ni₂ZrO₄ | 190 | 5.7 | 2 | 81 |
| Zn₅(CO₃)₂(OH)₆/Ni₂ZrO₄ | 230 | 8 | 1 | >90 (implied) |
This table presents a comparison of different catalysts and their corresponding reaction conditions and yields for the synthesis of this compound from sodium isethionate and methylamine. biosynth.com
Furthermore, purification is a critical aspect of process optimization. Techniques such as recrystallization are employed to achieve high purity of the final product. For related surfactant compounds, repeated recrystallization from solvents like methanol (B129727) has been shown to increase purity to as high as 98%. researchgate.net Such methods are crucial for removing unreacted starting materials and byproducts.
Advanced Approaches in Structural Modification and Analogous Compound Synthesis
The structural scaffold of this compound, also known as N-methyltaurine sodium salt, offers a versatile platform for chemical modification. Advanced synthetic strategies have been developed to introduce a variety of functional groups, leading to the creation of novel derivatives with tailored properties for specific applications. These modifications primarily target the secondary amine group, enabling the synthesis of a diverse range of N-substituted N-methyltaurine analogs.
Preparation of Functionalized Derivatives for Specific Applications
The functionalization of this compound is a key strategy for developing molecules with enhanced or entirely new functionalities. These derivatives find use in a range of applications, from consumer products to specialized industrial and biomedical fields. The primary focus of these modifications is the synthesis of N-acyl-N-methyltaurates, which are widely used as surfactants. However, other derivatives have been synthesized for potential use in pharmaceuticals and materials science.
N-Acyl-N-methyltaurates for Surfactant Applications:
A significant area of research has been the synthesis of N-acyl-N-methyltaurates, which are a class of anionic surfactants known for their mildness and excellent foaming properties. wikipedia.org The general synthesis of these compounds involves the acylation of the secondary amine of N-methyltaurine with a fatty acid chloride. This reaction is typically carried out under alkaline conditions, often employing the Schotten-Baumann reaction conditions. patsnap.comgoogle.com
One common synthetic route starts with taurine, which is first acylated with a fatty acyl chloride under alkaline conditions to produce an N-acyltaurine sodium salt. This intermediate is then methylated using a methylating agent, such as dimethyl sulfate, again under alkaline conditions, to yield the final N-acyl-N-methyltaurine. patsnap.com An alternative approach involves the direct acylation of N-methyltaurine with a fatty acyl chloride. google.com
The choice of the fatty acyl chloride allows for the tuning of the surfactant's properties. For example, the use of palmitoyl (B13399708) chloride results in the formation of N-palmitoyl-N-methyltaurine. patsnap.com These surfactants are valued in the cosmetic industry for their gentle action on the skin and hair. google.com
| Derivative | Synthetic Precursors | Key Reagents | Primary Application |
|---|---|---|---|
| N-Palmitoyl-N-methyltaurine | Sodium N-palmitoyl taurate | Dimethyl sulfate, Sulfuric acid | Surfactant |
| N-Acyl-N-methyltaurates | N-methyltaurine and Fatty acyl chlorides | Sodium hydroxide | Surfactants in cosmetics |
Derivatives for Pharmaceutical and Biological Applications:
The structural similarity of N-methyltaurine to the endogenous amino acid taurine has prompted the synthesis of derivatives with potential therapeutic applications. These modifications aim to create prodrugs or compounds with altered biological activity.
For instance, N-pivaloyltaurine has been investigated as a prodrug of taurine. The pivaloyl group can be metabolically cleaved in vivo, releasing taurine, which has shown potential in studies related to cerebral ischemia. mdpi.com
Furthermore, the synthesis of 2-phthalimidosulfonamide derivatives of taurine has been explored for their potential anticonvulsant activity. mdpi.com Other modifications include the preparation of piperidino, benzamido, and phenylsuccinimido derivatives, which have been evaluated for their effects on motor coordination and balance. mdpi.com These synthetic efforts highlight the potential of the N-methyltaurine scaffold in the development of new therapeutic agents.
| Derivative Class | Example | Potential Application |
|---|---|---|
| N-Acyl Derivatives (Prodrugs) | N-Pivaloyltaurine | Cerebral ischemia treatment (as a taurine prodrug) |
| Sulfonamide Derivatives | 2-Phthalimidosulfonamide derivatives | Anticonvulsant |
| N-Substituted Amides | Piperidino, Benzamido, Phenylsuccinimido derivatives | Neurological activity (motor coordination and balance) |
Derivatives for Materials Science:
Recent research has also explored the use of taurine and its derivatives in the field of materials science. Taurine has been shown to act as a catalyst in the ring-opening polymerization of lactide to produce polylactide (PLA), a biodegradable polymer. nih.gov This suggests that N-methyltaurine and its functionalized derivatives could also be employed in the synthesis of novel biocompatible polymers with specific properties.
Additionally, taurine-based polymer ligands have been developed for the selective sorption of metal ions. researchgate.net This indicates a potential application for functionalized N-methyltaurine derivatives in the creation of new materials for environmental remediation or resource recovery. The ability to introduce specific functional groups onto the N-methyltaurine backbone could lead to polymers with high selectivity for particular metal ions.
Chemical Reactivity and Derivatization Studies
Aminic Functionality Reactivity Investigations
The secondary amine group, with its lone pair of electrons on the nitrogen atom, is the primary center of nucleophilic reactivity in the molecule. This allows it to participate in a variety of bond-forming reactions.
The secondary amine functionality of Sodium 2-(methylamino)ethanesulfonate enables it to act as a nucleophile in substitution reactions. A primary example of this is the bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, the nitrogen atom directly attacks an electrophilic carbon center of another molecule, such as an alkyl halide, leading to the displacement of a leaving group and the formation of a new carbon-nitrogen bond.
The general mechanism for the SN2 reaction involving a secondary amine like the one in this compound can be depicted as follows:
R₂NH + R'-X → [R₂NH-R']⁺X⁻
[R₂NH-R']⁺X⁻ + R₂NH → R₂NR' + [R₂NH₂]⁺X⁻
A potential challenge in the alkylation of secondary amines is the possibility of over-alkylation. The tertiary amine product formed is also nucleophilic and can further react with the alkyl halide to form a quaternary ammonium (B1175870) salt. Careful control of reaction conditions, such as the stoichiometry of the reactants, is often necessary to favor the formation of the desired tertiary amine product.
Table 1: Factors Influencing Nucleophilic Substitution Reactions of Secondary Amines
| Factor | Influence on SN2 Reactions |
| Steric Hindrance | Increased steric bulk around the nitrogen atom or the electrophilic carbon slows down the reaction rate. |
| Nucleophilicity | The electron-donating methyl group enhances the nucleophilicity of the nitrogen atom compared to a primary amine. |
| Leaving Group | A better leaving group on the electrophile (e.g., I⁻ > Br⁻ > Cl⁻) increases the reaction rate. |
| Solvent | Polar aprotic solvents (e.g., acetone, DMF) are generally preferred as they solvate the cation but not the nucleophile, thus not hindering its reactivity. |
Secondary amines, such as the one present in this compound, undergo condensation reactions with aldehydes and ketones that possess an α-hydrogen to form enamines. This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by the elimination of a water molecule.
The mechanism proceeds as follows:
Nucleophilic attack: The lone pair of the secondary amine attacks the electrophilic carbonyl carbon.
Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine.
Protonation of the hydroxyl group: The hydroxyl group is protonated by the acid catalyst to form a good leaving group (water).
Elimination of water: The lone pair on the nitrogen assists in the elimination of water, forming an iminium ion.
Deprotonation: A proton is removed from the α-carbon, leading to the formation of the enamine.
Table 2: Comparison of Products from Reactions of Amines with Carbonyls
| Amine Type | Carbonyl Compound | Product |
| Primary Amine (R-NH₂) | Aldehyde/Ketone | Imine (Schiff Base) |
| Secondary Amine (R₂NH) | Aldehyde/Ketone (with α-H) | Enamine |
Sulfonate Moiety Involvement in Chemical Transformations
The sulfonate group (-SO₃⁻) in this compound is the conjugate base of a strong sulfonic acid. This characteristic renders it a very stable anion and, consequently, a good leaving group in nucleophilic substitution reactions under certain conditions. While the carbon-sulfur bond is generally stable, derivatization of the sulfonate into a sulfonyl ester (R-SO₂-OR') can create a highly reactive species where the -OR' group can be displaced by a nucleophile.
However, in the context of this compound itself, the sulfonate group primarily imparts high water solubility to the molecule and is generally less reactive than the aminic functionality. Its involvement in chemical transformations often relies on prior activation or its role as a counterion.
Polymerization and Advanced Materials Synthesis
The bifunctional nature of this compound makes it a candidate for incorporation into polymeric structures to impart specific properties such as water solubility and conductivity.
Conductive polymers, particularly polythiophenes, have garnered significant interest for their electronic properties. However, pristine polythiophene is often insoluble and difficult to process. The introduction of functional groups can enhance solubility and modulate the polymer's electronic characteristics. The sulfonate group is a common choice to confer water solubility.
While direct polymerization of this compound into a polythiophene backbone is not a standard method, its structural motifs are relevant. The synthesis of water-soluble polythiophenes often involves the polymerization of thiophene (B33073) monomers functionalized with sulfonate-containing side chains. For instance, monomers like sodium 3-(thiophene-3-yl)propane-1-sulfonate can be polymerized to yield a water-soluble and conductive polymer. The presence of the sulfonate group allows for "self-doping" in some cases, where the acidic proton from the sulfonic acid can dope (B7801613) the polymer backbone, increasing its conductivity.
The conceptual role of a molecule like this compound in this context would be as a building block for creating such functionalized monomers, where the amino group could be used for attachment to a thiophene ring system prior to polymerization.
Site-Specific Functionalization for Bioconjugation and Oligonucleotide Modification
The reactive amino group of this compound suggests its potential as a linker for bioconjugation and oligonucleotide modification, although the use of primary amines is more prevalent in established methodologies.
Bioconjugation often involves the coupling of a biomolecule (e.g., protein, antibody) to another molecule, such as a drug or a fluorescent label. The amino group can be targeted by various electrophilic reagents, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.
In oligonucleotide modification, amino linkers are frequently used to attach labels, dyes, or other functionalities to the nucleic acid chain. These amino-modified oligonucleotides can then be used in a variety of applications, including diagnostics and therapeutics. While typically primary amino linkers are installed during solid-phase oligonucleotide synthesis, the reactivity of a secondary amine could, in principle, be exploited for post-synthetic modifications. The sulfonate group would offer the added advantage of improved water solubility for the resulting conjugate.
Analytical and Spectroscopic Characterization Methodologies
Structural Elucidation Techniques
The molecular structure of Sodium 2-(methylamino)ethanesulfonate is primarily determined through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique insights into the connectivity and chemical environment of the atoms within the molecule.
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei. Both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in the characterization of this compound.
The ¹H NMR spectrum of this compound provides information about the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the methyl (CH₃) and methylene (CH₂) groups. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the adjacent nitrogen and sulfonate groups.
¹H NMR Spectral Data of this compound (Data presented is hypothetical due to the unavailability of experimental spectra in the searched resources.)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.7 | Singlet | 3H | CH₃-N |
| ~3.0 | Triplet | 2H | N-CH₂- |
| ~3.3 | Triplet | 2H | -CH₂-SO₃ |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.
The methyl protons are expected to appear as a singlet, as they have no adjacent protons to couple with. The two methylene groups would likely appear as triplets, as they are adjacent to each other, leading to spin-spin splitting.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, three distinct carbon signals are anticipated, corresponding to the methyl carbon and the two methylene carbons.
¹³C NMR Spectral Data of this compound (Data presented is hypothetical due to the unavailability of experimental spectra in the searched resources.)
| Chemical Shift (ppm) | Assignment |
| ~35 | CH₃-N |
| ~50 | N-CH₂- |
| ~55 | -CH₂-SO₃ |
Note: The chemical shifts are estimates and can be influenced by the solvent and other experimental conditions.
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonate group, the N-H bond of the secondary amine, and the C-H bonds of the alkyl groups.
Characteristic IR Absorption Bands for this compound (Data is based on typical ranges for functional groups and may not represent experimental values.)
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300-3500 | N-H Stretch (secondary amine) |
| ~2850-2960 | C-H Stretch (alkyl) |
| ~1150-1250 | S=O Asymmetric Stretch (sulfonate) |
| ~1030-1070 | S=O Symmetric Stretch (sulfonate) |
The presence of a broad band in the N-H stretching region would confirm the secondary amine, while the strong absorptions in the lower wavenumber region are characteristic of the sulfonate group.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For an ionic compound like this compound, Electrospray Ionization Mass Spectrometry (ESI-MS) is a particularly suitable technique. In positive ion mode, the spectrum would likely show the sodium adduct of the molecule. In negative ion mode, the deprotonated molecule would be observed.
Expected Ions in the Mass Spectrum of this compound
| Ion | m/z (expected) |
| [M-Na+2H]⁺ | 140.0 |
| [M-Na]⁻ | 138.0 |
Fragmentation analysis in tandem MS (MS/MS) could further elucidate the structure by showing the loss of specific fragments, such as the sulfonate group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Elemental Compositional Analysis
Elemental analysis is a crucial technique to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements. For this compound (C₃H₈NNaO₃S), the theoretical elemental composition can be calculated based on its molecular formula and atomic weights.
Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Percentage (%) |
| Carbon | C | 12.01 | 22.36 |
| Hydrogen | H | 1.01 | 5.00 |
| Nitrogen | N | 14.01 | 8.69 |
| Sodium | Na | 22.99 | 14.26 |
| Oxygen | O | 16.00 | 29.78 |
| Sulfur | S | 32.07 | 19.91 |
Experimental data from elemental analysis should closely match these theoretical values to confirm the purity and elemental formula of the compound.
Thermogravimetric and Differential Scanning Calorimetry Studies
Thermogravimetric analysis and differential scanning calorimetry are crucial techniques for characterizing the thermal stability and phase behavior of chemical compounds. TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition, while DSC measures the heat flow to or from a sample as it is heated or cooled, identifying thermal transitions such as melting and crystallization.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis of this compound would be expected to show the compound's stability to heat and its decomposition profile. A typical TGA experiment would involve heating a small sample of the compound at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The resulting thermogram would plot the percentage of the initial mass remaining against the temperature.
Although a specific thermogram for this compound is not available, a hypothetical analysis would likely indicate initial stability up to a certain temperature, followed by one or more mass loss steps corresponding to the decomposition of the molecule. The decomposition would involve the breakdown of the organic components, likely releasing volatile fragments such as sulfur oxides and nitrogen oxides. The final residual mass would correspond to the thermally stable inorganic component, in this case, likely a sodium salt.
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry is employed to determine the melting point and other phase transitions of a substance. For this compound, DSC analysis would reveal the temperature at which it melts and the energy required for this phase change (enthalpy of fusion).
There is conflicting data in the available literature regarding the melting point of this compound. Reported values vary, with some sources indicating a melting point in the range of 172-176°C, while others report a significantly higher melting point of approximately 290°C. This discrepancy could be due to differences in the purity of the samples, the crystalline form, or the experimental conditions under which the measurements were taken. A definitive DSC analysis would clarify this by showing a distinct endothermic peak corresponding to the melting transition. The peak temperature would define the melting point, and the area under the peak would be proportional to the enthalpy of fusion.
Data Tables
Due to the absence of specific experimental data from published research, the following tables are presented with the limited and varied information available.
Table 1: Reported Melting Points for this compound
| Data Source | Reported Melting Point (°C) |
| Various Chemical Suppliers | 172 - 176 |
| Various Chemical Suppliers | ~290 |
Table 2: Expected TGA Events for this compound (Hypothetical)
| Temperature Range (°C) | Expected Event | % Weight Loss (Hypothetical) |
| 25 - 200 | No significant weight loss | ~0% |
| > 200 | Onset of decomposition | >0% |
| 200 - 500 | Major decomposition steps | Significant % |
| > 500 | Formation of stable residue | - |
Further empirical studies are required to establish a definitive thermal profile for this compound.
Role in Biological Systems and Biochemical Research
Mechanisms of Biological Buffering and pH Stabilization
The primary role of Sodium 2-(methylamino)ethanesulfonate as a biological buffer stems from its molecular structure. As an N-substituted taurine (B1682933) derivative, it is a zwitterionic compound, possessing both a negatively charged sulfonate group (-SO₃⁻) and a positively chargeable secondary amino group (-NH₂⁺CH₃) in its acid form (N-methyltaurine). wikipedia.org This structure allows it to act as both a proton donor and acceptor, thereby resisting changes in pH.
The buffering capacity is centered around the pKa of the methylamino group. For N-methyltaurine, the pKa is 8.66 at 20°C, defining its effective buffering range. chembk.com This positions it as a useful buffer for biological systems and enzymatic reactions that operate in slightly alkaline conditions, from approximately pH 7.7 to 9.7. The Henderson-Hasselbalch equation governs its function, where the pH of the buffered solution is determined by the ratio of the protonated (conjugate acid) and deprotonated (conjugate base) forms of the compound.
The utility of a buffer in enzyme assays is dictated by its ability to maintain a constant pH without interfering with the enzyme's structure or function. This compound exhibits properties that make it suitable for such applications. Its parent compound, taurine, is known to be a protein stabilizer. nih.govnih.gov This characteristic is advantageous in enzyme assays where maintaining the native conformation and activity of the enzyme is critical for accurate measurements. It is believed to stabilize proteins by helping to structure the surrounding water and through direct interactions, a property that is likely shared by its N-methylated derivative. nih.govnih.gov
Furthermore, like many effective biological buffers, it is not expected to significantly chelate divalent metal cations, which are often essential cofactors for enzymatic activity. This minimizes potential interference with the reaction being studied, a crucial feature for reliable kinetic analysis.
This compound has demonstrated utility in various specialized biological systems and cell culture applications. Its role often extends beyond simple pH control to that of a biologically active molecule.
Key applications include:
Cell Culture: In cultures of C2C12 myotubes (a mouse muscle cell line), 20 mM of N-methyltaurine was used to protect against dexamethasone-induced cell atrophy, showcasing its cytoprotective effects. nih.govacs.org
Sperm Motility: It has been identified as a metabolite capable of maintaining hamster sperm motility in vitro at a minimum effective concentration of just 10 μM. medchemexpress.com
Osmoregulation: N-methyltaurine is a naturally occurring and dominant organic osmolyte in certain organisms, such as the deep-sea tubeworm Vesicomyosocius virulentus, where it helps maintain cellular volume and integrity under extreme environmental pressures. medchemexpress.com This osmolyte property is valuable in formulating media for sensitive cells.
The table below summarizes notable applications of the compound in biological assays.
Interactive Table 1: Applications of this compound in Biological Systems
| Application Area | System/Organism | Observed Effect or Use | Concentration |
| Cell Culture | C2C12 Mouse Myotubes | Prevention of dexamethasone-induced atrophy | 20 mM |
| Reproductive Biology | Hamster Sperm | Maintenance of in vitro motility | 10 µM |
| Marine Biology | Vesicomyosocius virulentus | Acts as a dominant natural osmolyte | Not Applicable |
Comparative Analysis with Established Biological Buffers (e.g., Good's Buffers)
In the 1960s, Norman Good and his colleagues established a set of criteria for ideal biological buffers, now known as "Good's Buffers". wikipedia.org These criteria include a pKa between 6 and 8, high water solubility, membrane impermeability, minimal metal ion binding, and high chemical stability. wikipedia.org
This compound shares many of these characteristics. It is highly soluble in water, and its zwitterionic nature at physiological pH suggests it has low permeability across biological membranes, preventing interference with intracellular biochemistry. wikipedia.orgwikipedia.org However, its pKa of 8.66 falls outside the classic 6-8 range defined by Good, making it more suitable for applications requiring a pH in the slightly basic range (pH 7.7-9.7). chembk.com While buffers like HEPES (pKa 7.5) and PIPES (pKa 6.8) are staples for near-neutral pH applications, this compound provides a valuable option for higher pH ranges where many common buffers are less effective.
Interactive Table 2: Comparison of this compound with Good's Buffer Criteria
| Criterion | Good's Buffer Ideal | This compound | Assessment |
| pKa Value | 6.0 - 8.0 | 8.66 | Buffers effectively in the slightly alkaline range (pH 7.7-9.7), outside the classic neutral range. |
| Solubility | High in water, low in organic solvents | High water solubility | Meets criterion. wikipedia.orgdrugfuture.com |
| Membrane Permeability | Low | Low (inferred from zwitterionic structure) | Meets criterion. wikipedia.org |
| Metal Ion Binding | Minimal | Presumed to have low affinity | Meets criterion. |
| Biochemical Inertness | Should not interfere with biological reactions | Generally non-interfering, but shows bioactivity (e.g., cytoprotection) | Partially meets criterion; its bioactivity can be a desirable feature or a confounding factor depending on the application. |
| UV/Visible Absorption | Negligible above 230 nm | Expected to be low | Meets criterion. |
Influence on Microbial Physiology and Cellular Growth Dynamics
This compound and its derivatives can be metabolized by certain microorganisms, indicating an active role in microbial physiology. Research has shown that bacteria such as Alcaligenes faecalis can utilize N-methyltaurine as a sole source of carbon and energy, releasing methylamine (B109427) and sulfate (B86663) during growth. biocrick.com Similarly, Pseudomonas alcaligenes can use a related surfactant, N-oleoyl-N-methyltaurine, as a carbon or nitrogen source by hydrolyzing the molecule and excreting the N-methyltaurine moiety, which can then be utilized by other bacteria in co-cultures. biocrick.comnih.gov
In a different context, N-methyltaurine demonstrates an ability to modulate microbial activity. When conjugated with bile acids in certain fish, it creates compounds that are resistant to bacterial deconjugation and dehydroxylation. biocrick.com This resistance to bacterial enzymes helps maintain high concentrations of bile acids necessary for lipid digestion, showcasing a significant interaction between the compound and gut microbiota. biocrick.com
Molecular Interactions and Modulation of Biochemical Processes
Beyond its function as a buffer, the compound interacts directly with biological macromolecules, influencing their stability and function.
As a compatible osmolyte, N-methyltaurine contributes to the stability of proteins under stress conditions. acs.org Studies on its parent compound, taurine, provide insight into the likely mechanism of action. Taurine is proposed to stabilize the native, folded structure of proteins through two primary mechanisms:
Preferential Exclusion: Like many osmolytes, it is preferentially excluded from the protein's immediate surface, which thermodynamically favors a more compact, folded protein state. It helps structure bulk water around the protein, weakening unfavorable water-protein interactions. nih.govnih.gov
Direct Interaction: The amino group of taurine can interact directly with amino acid side chains on the protein surface. nih.gov This interaction helps orient the molecule with its sulfonate group facing the bulk solvent, contributing to a stable hydration shell and preventing denaturation. nih.gov
Given its structural similarity, N-methyltaurine is expected to function in a similar manner, interacting with and stabilizing biomacromolecules like proteins. This makes it not just a passive component for pH control but an active participant in maintaining the biochemical integrity of a system.
Effects on Enzyme Catalysis and Stability
Direct research specifically investigating the effects of this compound on general enzyme catalysis and stability is not extensively detailed in current literature. However, insights can be drawn from its chemical nature and the functions of its parent compound, taurine.
Compatible osmolytes, a class of molecules to which taurine belongs, are known to contribute to the thermal stability of proteins. nih.govacs.org These substances can help maintain protein structure and function under conditions of stress. nih.gov Taurine, for instance, helps stabilize protein folding. acs.org This suggests that N-methyltaurine, as a derivative, may share similar properties in protecting enzymes from denaturation and maintaining their catalytic activity, although specific studies are needed to confirm this.
Furthermore, the stability of N-methyltaurine itself in biological systems is noteworthy. When conjugated with bile acids, N-methyltaurine shows resistance to bacterial deconjugation and dehydroxylation. biocrick.com This resistance to bacterial enzymes suggests a structural robustness that could be beneficial in maintaining the integrity of molecules to which it is attached. biocrick.com There is also evidence of specific enzymes that act upon this compound, such as N-methyltaurine dehydrogenase, indicating its participation in specific metabolic pathways. biocrick.com
Neurobiological Research Contexts (as a taurine analogue)
This compound is primarily studied in neurobiology as an analogue of taurine, one of the most abundant free amino acids in the central nervous system (CNS). nih.govwikipedia.org Taurine is recognized as a major inhibitory amino acid that acts as a neuromodulator and plays a role in neurotransmission. nih.govresearchgate.net Because N-methyltaurine is a derivative of taurine, research often explores whether it shares or modulates the neurobiological activities of its parent compound. nih.govacs.org
The structural similarity to taurine, which is itself an analogue of gamma-aminobutyric acid (GABA), positions N-methyltaurine within the framework of inhibitory neurotransmission research. frontiersin.orgresearchgate.net Taurine is known to interact with both GABAergic and glycinergic systems, which are the primary inhibitory pathways in the brain. nih.govnih.gov
Exploration of Neurotransmitter Activity Modulation
The modulatory effects of taurine analogues on neurotransmitter systems are a key area of investigation. Taurine itself exerts its influence by acting as an agonist at inhibitory neurotransmitter receptors.
GABAergic System: Taurine is a known agonist at GABA-A receptors and can also interact with GABA-B receptors. nih.govnih.govwellnessresources.com It can elicit inhibitory currents in neurons, particularly by activating extrasynaptic GABA-A receptors, which are involved in tonic inhibition. nih.govwellnessresources.com Studies on various taurine analogues have been conducted to assess their affinity for these receptors. For instance, N,N-dimethyltaurine, a closely related compound to N-methyltaurine, has been shown to inhibit [3H]GABA binding to GABA-B receptors. nih.gov While N-methyltaurine was not specifically highlighted in these comparative binding studies, its structural similarity suggests a potential for interaction with the GABAergic system. nih.gov
Glutamatergic System: Beyond its inhibitory actions, taurine also modulates excitatory neurotransmission. It has been shown to interact directly with the N-methyl-D-aspartate (NMDA) receptor, a key component of the glutamate (B1630785) system, thereby dampening glutamate-induced excitotoxicity. nih.govmdpi.comfrontiersin.org This neuroprotective mechanism involves regulating intracellular calcium homeostasis. mdpi.comfrontiersin.org
The table below summarizes the binding affinities of taurine and a related analogue to GABA receptors from a comparative study.
| Compound | Receptor Target | Binding Affinity (Ki or IC50) | Reference |
|---|---|---|---|
| Taurine | GABA-A Receptor | 118.1 μM (Ki) | nih.gov |
| Taurine | GABA-B Receptor | 0.8 μM (Ki) | nih.gov |
| N,N-Dimethyltaurine (DMT) | GABA-B Receptor | 4.4 μM (Ki) | nih.gov |
| Homotaurine | GABA-A Receptor | 0.16 μM (IC50) | frontiersin.org |
Studies on Biological Function in Animal Models (as a taurine analogue)
Animal models provide crucial evidence for the physiological effects of this compound (N-methyltaurine, NMT). A key study investigated its pharmacokinetics and biological activity in mice. nih.govresearchgate.net The research demonstrated that orally administered NMT is efficiently absorbed and distributed to various tissues, including skeletal muscle. nih.govacs.orgresearchgate.net
The study found that NMT has a protective effect against glucocorticoid-induced skeletal muscle atrophy. nih.govresearchgate.net In both cultured C2C12 myotubes and a mouse model, treatment with NMT attenuated the muscle-wasting effects of dexamethasone. nih.govresearchgate.net This finding supports the hypothesis that NMT possesses cytoprotective properties similar to its parent compound, taurine. nih.govresearchgate.net
The oral bioavailability of NMT was found to be high, indicating efficient absorption from the gut into the bloodstream. nih.govacs.org
| Parameter | Administration Route | Dosage | Result | Reference |
|---|---|---|---|---|
| Oral Bioavailability | Oral (p.o.) vs. Intravenous (i.v.) | 0.5 mg/kg | 96% | nih.govacs.org |
| Oral Bioavailability | Oral (p.o.) vs. Intravenous (i.v.) | 5 mg/kg | 58% | nih.govacs.org |
| Tissue Distribution | Oral (in drinking water) | 0.5% for 4 days | Detected in liver, kidney, muscles, heart, and brain | acs.org |
Research on Cellular Senescence and Aging Pathways
Direct research linking this compound to cellular senescence and aging pathways is limited. However, the role of its parent compound, taurine, in the aging process is an area of intense investigation and provides a strong rationale for studying its derivatives.
Multiple studies have identified taurine deficiency as a potential driver of aging. columbiadoctors.orgresearchgate.net Circulating taurine levels have been observed to decline substantially with age in mice, monkeys, and humans. columbiadoctors.orgelpais.comresearchgate.net Reversing this age-related decline through taurine supplementation has been shown to extend the healthy lifespan of animals. columbiadoctors.orgresearchgate.net In middle-aged mice, taurine supplementation increased the average lifespan by 10-12% and improved health in nearly every measured parameter, including bone mass, muscle strength, and immune function. columbiadoctors.orgelpais.com
Mechanistically, taurine appears to combat the hallmarks of aging by:
Reducing Cellular Senescence: It decreases the accumulation of senescent "zombie" cells that contribute to tissue inflammation and damage. researchgate.netelpais.comnmn.com
Protecting Against DNA Damage: Taurine has been shown to alleviate accumulated DNA damage. researchgate.netelpais.com
Suppressing Mitochondrial Dysfunction: It helps maintain the health and function of mitochondria, the powerhouses of the cell. researchgate.net
Attenuating Inflammation: Taurine supplementation is associated with lower levels of inflammation. elpais.com
One study specifically found that taurine depletion in mice accelerates skeletal muscle senescence. acs.org Given that N-methyltaurine has demonstrated protective effects on skeletal muscle, exploring its potential role in mitigating muscle senescence is a logical next step. nih.govresearchgate.net
Assessment of Neuroprotective and Antioxidant Mechanisms
The neuroprotective and antioxidant mechanisms of N-methyltaurine are understood primarily through the extensive research on taurine. N-methyltaurine has demonstrated cytoprotective effects, preventing dexamethasone-induced atrophy in myoblast cells, which points to a capacity to protect cells from stress. nih.govresearchgate.net
Taurine exhibits a wide range of neuroprotective actions that are relevant to its analogues:
Antioxidant Activity: Taurine contributes to antioxidant defenses by inhibiting enzymes that generate reactive oxygen species (ROS), scavenging certain radicals, and enhancing the activity of other antioxidant enzymes. mdpi.commdpi.com It plays a crucial role in protecting mitochondria from oxidative stress. mdpi.com
Modulation of Calcium Homeostasis: A key neuroprotective mechanism is the regulation of intracellular calcium levels. Taurine can prevent calcium overload induced by glutamate excitotoxicity, thereby preventing mitochondrial stress and apoptosis. mdpi.comfrontiersin.orgmdpi.com
Anti-inflammatory Effects: Taurine can reduce neuroinflammation, which is a factor in many neurodegenerative diseases. mdpi.com In animal models of Parkinson's disease, taurine was shown to reduce glial activation and protect dopaminergic neurons. nih.gov
Attenuation of Glutamate Excitotoxicity: Taurine counteracts the toxic effects of excessive glutamate by modulating NMDA receptors and voltage-gated calcium channels, which is a critical function in protecting neurons after ischemic events. mdpi.comfrontiersin.org
Investigations into Metabolic Regulation and Homeostasis
While specific studies on the role of N-methyltaurine in metabolic regulation are not widely available, the functions of taurine in this area are well-documented and provide a strong foundation for future research. Taurine is deeply involved in maintaining metabolic homeostasis.
Animal studies have consistently shown that taurine supplementation has beneficial effects on glucose and lipid metabolism:
Glucose Homeostasis: Taurine improves glucose tolerance and enhances insulin (B600854) sensitivity. researchgate.netnih.govisciii.es It can regulate the expression of genes involved in glucose-stimulated insulin secretion from pancreatic β-cells and also enhance insulin signaling in peripheral tissues like skeletal muscle and liver. researchgate.netnih.gov Long-term taurine supplementation in obese mice led to improved glucose tolerance and insulin sensitivity. nih.gov
Energy Metabolism: Taurine plays a role in the regulation of energy metabolism. nih.govacs.org It is involved in processes such as fatty acid oxidation and the metabolism of branched-chain amino acids. mdpi.com
Lipid Metabolism: In the liver, taurine is conjugated with bile acids to form bile salts, which are essential for the digestion and absorption of fats. nih.gov
Given that N-methyltaurine is an osmolyte that is readily absorbed and distributed to metabolically active tissues like the liver and muscle, investigating its impact on these taurine-mediated metabolic pathways is a promising area for future research. acs.org
Environmental Fate and Biogeochemical Cycling Research
Biodegradation Pathways and Kinetics
Biodegradation is a key process governing the persistence of organic compounds in the environment. It involves the breakdown of substances by microorganisms.
Direct studies on the biodegradation of Sodium 2-(methylamino)ethanesulfonate in aqueous and sediment environments are not extensively documented in publicly available literature. However, insights can be gained from research on analogous compounds. N-methyltaurine, the non-salt form of the compound, is known to occur naturally in some marine organisms, such as red algae, suggesting that pathways for its biosynthesis and degradation exist in marine environments wikipedia.org.
The biodegradation of structurally similar compounds, like sarcosine (N-methylglycine), has been studied more thoroughly. Sarcosine can be metabolized by various microorganisms through pathways involving the enzyme sarcosine oxidase, which breaks it down into glycine, formaldehyde (B43269), and hydrogen peroxide nih.gov. It is plausible that microbial communities in aqueous and sediment environments could possess enzymes capable of degrading this compound through similar initial steps, such as demethylation or cleavage of the carbon-sulfur bond. The general class of organosulfonates can undergo biotransformation, where microbial sulfatase enzymes can cleave the sulfate (B86663) ester nih.gov.
The kinetics of biodegradation can be influenced by factors such as microbial population density, temperature, pH, and the availability of other nutrients. For some organic compounds, biodegradation follows pseudo-second-order kinetics, where the rate of degradation is proportional to the square of the concentration of the substance hmdb.ca. However, without specific studies, the exact kinetic models and degradation rates for this compound remain speculative.
Information regarding the degradation of this compound in soil is scarce. The principles of microbial degradation observed in aqueous systems are generally applicable to soil environments, with the soil matrix introducing additional complexities such as adsorption to soil particles and bioavailability.
The presence of diverse microbial communities in soil, including bacteria and fungi, suggests a potential for the biodegradation of this compound. For instance, certain bacteria are known to utilize compounds with similar functional groups. The degradation of glyphosate, which involves a sarcosine intermediate pathway in some microorganisms, highlights the capability of soil microbes to process N-methylated amino acid derivatives mdpi.com. This suggests that soil microorganisms could potentially degrade this compound.
The rate of degradation in soil would be highly dependent on soil properties such as organic matter content, clay content, pH, and moisture. These factors influence both the microbial activity and the extent to which the compound is adsorbed to soil particles, thereby affecting its availability for microbial uptake and degradation researchgate.netuky.edu.
Bioaccumulation Potential in Environmental Systems
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The potential for a compound to bioaccumulate is a critical factor in its environmental risk assessment.
There is limited direct experimental data on the bioaccumulation of this compound. However, as a surfactant-like molecule, its potential to interact with biological membranes is a key consideration wikipedia.orgsnsinsider.com. Surfactants, due to their amphiphilic nature, can adsorb to surfaces and accumulate at phase interfaces acs.org.
N-methyltaurine derivatives, which are used as surfactants, have been detected in the gallbladder and intestine of angelfish, indicating that these compounds can be taken up by aquatic organisms researchgate.net. The bioaccumulation of other organosulfonates, such as perfluorooctane sulfonate (PFOS), has been documented in various aquatic species nih.gov. Studies have shown that sulfonated compounds can accumulate in fish wikipedia.org. For instance, the bioconcentration factor (BCF) for PFOS has been found to be significant in marine algae nih.gov.
The bioaccumulation potential of ionizable organic compounds like this compound is influenced by factors such as their hydrophobicity and susceptibility to biotransformation wikipedia.org. The octanol-water partition coefficient (Kow) is a common metric used to predict bioaccumulation potential; however, for surfactants and ionizable compounds, this metric can be unreliable acs.orgwikipedia.org.
| Compound/Class | Organism | Observed Bioaccumulation | Bioconcentration Factor (BCF) |
| N-methyltaurine derivatives | Angelfish | Detected in gallbladder and intestine researchgate.net | Not Reported |
| Perfluorooctane sulfonate (PFOS) | Aquatic organisms | Accumulation observed nih.gov | Varies by species |
| Perfluorooctane sulfonate (PFOS) | Marine algae (Chlorella sp.) | Confirmed bioaccumulation nih.gov | 82 - 200 nih.gov |
This table provides data on related compounds to infer the potential bioaccumulation of this compound.
Theoretical and Computational Chemistry Investigations
Molecular Structure and Conformation Studies
Understanding the three-dimensional structure of Sodium 2-(methylamino)ethanesulfonate is fundamental to comprehending its function. Computational studies can determine the most stable arrangement of its atoms (conformation) and the geometric parameters such as bond lengths and angles.
Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the optimized geometry of molecules. researcher.lifemdpi.com The process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable molecular structure. mdpi.com This is achieved by iteratively solving the Kohn-Sham equations until a self-consistent field (SCF) solution is reached. mdpi.com
For this compound, a DFT geometry optimization would begin with an initial guess of the structure. The calculation would then adjust the positions of the atoms to minimize the total electronic energy of the molecule. The choice of the functional and the basis set is crucial for the accuracy of the results. mdpi.comrsc.org Hybrid functionals, which mix a portion of the exact Hartree-Fock exchange with DFT exchange-correlation, are often employed for their high accuracy with a modest computational cost. nih.gov
The optimization would yield precise data on bond lengths (e.g., C-N, C-S, S-O), bond angles, and dihedral angles, defining the molecule's shape. This information is critical for understanding how the molecule interacts with its environment.
Interactive Data Table: Common DFT Functionals and Basis Sets for Geometry Optimization
Electronic Structure and Bonding Analysis
Once the geometry is optimized, DFT calculations can be used to analyze the electronic structure of this compound. This involves examining the distribution of electrons within the molecule, which governs its chemical properties and reactivity. Key aspects include the analysis of molecular orbitals, electron density, and the nature of chemical bonds.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. For this compound, the analysis would likely show the HOMO localized around the negatively charged sulfonate group and the lone pair of the nitrogen atom, while the LUMO would be distributed more across the molecule.
Bonding analysis would confirm the covalent nature of the C-H, C-N, C-C, C-S, and S-O bonds. It would also characterize the ionic interaction between the negatively charged sulfonate group (R-SO₃⁻) and the sodium cation (Na⁺). The calculation of partial atomic charges would quantify the polarity of the bonds, highlighting the electronegativity differences between atoms like oxygen, sulfur, and nitrogen.
Intermolecular Interactions and Binding Mechanism Simulations
This compound interacts with its environment through various non-covalent forces. These intermolecular interactions are crucial for its behavior in solution and its ability to bind to other molecules. The primary interactions are electrostatic (ion-dipole) and hydrogen bonding. mdpi.com
Molecular Dynamics (MD) simulations are a powerful computational tool for studying these interactions over time. In a typical MD simulation, a model system is created, for instance, by placing one or more molecules of this compound in a box of water molecules. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of each atom.
Such simulations can reveal the structure of the hydration shell around the molecule, showing how water molecules orient themselves around the charged sulfonate group, the polar amine group, and the nonpolar ethyl and methyl groups. Furthermore, MD simulations can be used to study the binding of this compound to a biological target, such as a protein. nih.gov By calculating the binding free energy, these simulations can predict the strength of the interaction and identify the key residues and forces responsible for binding. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Development for Related Compounds
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. researchgate.netfarmaciajournal.com While no specific QSAR models for this compound have been reported, the methodology is widely applied to related classes of compounds, such as taurine (B1682933) derivatives. nih.gov
The development of a QSAR model involves two key components: molecular descriptors and a statistical method. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov
The first step in a QSAR study is to calculate a wide range of molecular descriptors for a set of structurally related compounds (e.g., various N-alkylated aminosulfonates). nih.gov These descriptors are then correlated with an experimentally measured property, such as solubility, pKa, or a specific biological activity. nih.gov Statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build the mathematical model.
A successful QSAR model can identify which molecular features are most important for a given property. For example, a model might show that the lipophilicity (often described by the descriptor logP) and the number of hydrogen bond donors are the most critical factors influencing a compound's ability to cross a cell membrane. nih.govnih.gov These models are valuable for predicting the properties of new, unsynthesized compounds, thereby accelerating the discovery process. researchgate.net
Interactive Data Table: Examples of Molecular Descriptors in QSAR Studies
Simulation of Proton Transfer Mechanisms in Ionic Liquid Systems
While this compound is not an ionic liquid, its sulfonate group is a key functional group in many protic ionic liquids and proton-conducting membranes. acs.orgacs.org Computational simulations are essential for understanding proton transfer mechanisms in these systems, which is critical for applications like fuel cells. niigata-u.ac.jp
Two primary mechanisms for proton conduction are widely discussed: the Grotthuss mechanism and the Vehicle mechanism. niigata-u.ac.jp
Grotthuss Mechanism: Often called "proton hopping," this involves the transfer of a proton through a hydrogen-bonded network. A proton from one molecule hops to an adjacent molecule, causing a cascade of subsequent hops along the chain. niigata-u.ac.jp
Vehicle Mechanism: In this process, a proton attaches itself to a mobile carrier molecule (the "vehicle"), which then diffuses through the medium, carrying the proton with it. niigata-u.ac.jp
Molecular dynamics simulations, particularly ab initio MD (which uses quantum mechanics to calculate forces), can be used to model these dynamic processes. By simulating systems containing sulfonate-functionalized molecules, researchers can observe the pathways of proton movement. These simulations can determine which mechanism is dominant under different conditions (e.g., varying water content or temperature) and how the structure of the sulfonate-containing molecule facilitates or hinders proton transport. acs.org For instance, the arrangement of sulfonate groups can create channels or networks that favor efficient proton hopping. acs.orgacs.org
Interactive Data Table: Comparison of Proton Transfer Mechanisms
Industrial Research Applications and Material Science Innovations
Advanced Material Development and Characterization
In the field of material science, Sodium 2-(methylamino)ethanesulfonate is investigated for its role in creating functional polymers. The incorporation of its sulfonate group is a key strategy for modifying polymer properties, especially for applications in electronics.
This compound is utilized in the synthesis of water-soluble, self-doped conducting polymers, which are significant in the field of electronics. The presence of the sulfonate group is crucial for this application. While research on this specific compound is not widely published, studies on closely related structures demonstrate the principle. For instance, research into polythiophenes bearing alkylsulfonic acid side chains shows that these materials can achieve high levels of electrical conductivity.
In one study, regioregular polythiophenes were synthesized with alkylsulfonate ester side chains. These polymers were then converted to their sulfonic acid form. This transformation resulted in a dramatic increase in electrical conductivity, demonstrating a self-doping mechanism where the acidic proton on the side chain dopes the polymer backbone. The conductivity of the sulfonic acid-functionalized polymer was found to be approximately 100 times higher than its corresponding metal salt form and 1,000,000 times higher than the initial sulfonate ester polymer. rsc.org
Table 1: Electrical Conductivity of Functionalized Polythiophenes
| Polymer Functional Group | Reported Electrical Conductivity (S/cm) | Improvement Factor |
|---|---|---|
| Sulfonate Ester | ~5 x 10⁻⁸ | Baseline |
| Metal Sulfonate Salt | ~5 x 10⁻⁴ | 10,000x |
This data illustrates the effect of the sulfonic acid group, similar to that in this compound, on inducing high conductivity in a polythiophene backbone. chemrxiv.org
This self-doping process, facilitated by the sulfonic acid moiety, leads to stable and highly conductive materials that are processable in water, a significant advantage for creating components for electronic devices such as sensors and transparent conductive coatings. rsc.orgresearchgate.net
Surfactant Science and Formulation Research
This compound is a key precursor in the synthesis of a class of mild anionic surfactants known as N-acyl-N-methyltaurates, or simply taurates. wikipedia.org In this role, it provides the hydrophilic head group for the final surfactant molecule. put.ac.ir The secondary amine group of N-methyltaurine is reacted with various fatty acid chlorides (derived from sources like coconut or palm oil) via an amide linkage to create the amphiphilic surfactant molecule. wikipedia.org Research in this area focuses on the performance and unique properties of these taurate derivatives.
N-acyl taurates derived from this compound are investigated for use in detergent and cleaning products due to their excellent stability and performance, particularly under challenging conditions. Unlike traditional soaps, taurate surfactants are resistant to precipitation in hard water (lime resistance) and are stable across a wide pH range (approx. 2-10). wikipedia.orgresearchgate.net
The performance of surfactants is defined by their behavior at interfaces, such as the boundary between oil and water. Research on N-acyl taurates focuses on quantifying their ability to lower surface and interfacial tension and to form stable emulsions. Studies have shown that these surfactants are highly efficient, meaning they exhibit low critical micelle concentration (CMC) values and significantly reduce surface tension. researchgate.net
The CMC is the concentration at which surfactant molecules begin to aggregate into micelles, a key point for detergency and solubilization. The low CMC of N-acyl taurates indicates they are effective even at low concentrations. researchgate.net Their ability to lower interfacial tension is crucial for emulsification, allowing for the creation of stable, finely dispersed mixtures of oil and water. researchgate.net Research has demonstrated that the emulsions formed by N-acyl taurates consist of nano-scale particles, which is attributed to their ability to lower surface tension effectively and increase the viscosity of the formulation, thereby enhancing stability. researchgate.net These properties are fundamental to their function in cleansers, where they lift and emulsify oils and dirt to be washed away. cosmileeurope.eu
Enhanced Oil Recovery (EOR) involves injecting chemicals, such as surfactants, into oil reservoirs to increase the amount of crude oil that can be extracted. The primary role of surfactants in EOR is to drastically reduce the interfacial tension between oil and water, helping to mobilize trapped oil. wikipedia.org While various anionic surfactants are studied for this purpose, a review of available scientific literature and industrial research indicates that this compound and its N-acyl taurate derivatives are not a current focus of investigation for enhanced oil recovery applications. Research in chemical EOR is predominantly centered on other classes of surfactants, such as alkylbenzene sulfonates, ether sulfates, and novel biosurfactants.
The most extensive research application for derivatives of this compound is in the formulation of cosmetic and personal care products. The resulting N-acyl taurate surfactants, such as Sodium Methyl Cocoyl Taurate and Sodium Methyl Lauroyl Taurate, are highly valued as mild, high-foaming alternatives to traditional sulfate-based surfactants like sodium lauryl sulfate (B86663) (SLS). koreascience.krulprospector.com
Research focuses on their gentle cleansing action, which effectively removes dirt and oil without stripping the skin's natural moisture barrier. koreascience.kr This makes them ideal for products designed for sensitive skin, as well as for baby shampoos and facial cleansers. ulprospector.com Studies show they produce a rich, dense, and creamy lather that is stable even in the presence of hard water and skin lipids (sebum), enhancing the user's sensory experience. wikipedia.orgulprospector.com Their mildness has been a key area of investigation, with findings indicating they are significantly less irritating to skin and eyes compared to conventional surfactants. rsc.org
Table 2: Comparative Properties of Taurate Surfactants in Personal Care
| Property | N-Acyl Taurate Derivatives | Sodium Lauryl Sulfate (SLS) |
|---|---|---|
| Primary Function | Mild Cleansing Agent, Foaming Agent | Strong Cleansing Agent, Foaming Agent |
| Mildness | Very mild, low irritation potential. Suitable for sensitive skin. rsc.org | Can be harsh and irritating, potentially stripping natural oils. koreascience.kr |
| Foam Quality | Rich, creamy, and stable lather. ulprospector.com | High volume, but can be less stable in the presence of oils. |
| Hard Water Stability | Excellent; maintains performance and foaming in hard water. wikipedia.org | Performance can be reduced by mineral ions in hard water. |
| pH Stability | Stable over a broad pH range (approx. 2-10). researchgate.net | Less stable in acidic conditions. |
| Common Applications | Sulfate-free shampoos, facial cleansers, body washes, baby products. ulprospector.com | Conventional shampoos, body washes, toothpastes. |
This body of research has established N-acyl taurates as premium ingredients in the personal care industry, where the demand for gentle, effective, and environmentally friendly components continues to grow.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Sodium 2-(methylamino)ethanesulfonate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds are synthesized by reacting precursors like taurine derivatives with alkylating agents in basic aqueous solutions. Key steps include:
- Dissolving the precursor (e.g., taurine) in 1 M NaOH and adding reagents (e.g., alkyl halides) under vigorous stirring at 333 K to promote reactivity .
- High-temperature filtration to remove byproducts (e.g., NJ,N'-dialkylureas) and slow cooling to induce crystallization .
- Yield optimization requires precise stoichiometry and pH control to minimize side reactions.
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Structural confirmation employs:
- X-ray crystallography : Resolves atomic positions and lattice parameters (e.g., triclinic system, space group P1, unit cell dimensions a = 4.658 Å, b = 5.467 Å) .
- Spectroscopy : NMR (¹H/¹³C) identifies functional groups (e.g., sulfonate, methylamino), while FT-IR confirms vibrational modes (S=O stretching at ~1040 cm⁻¹) .
- Mass spectrometry : Validates molecular weight (e.g., m/z 213.3 for related ethanesulfonamides) .
Advanced Research Questions
Q. How does crystallographic disorder in this compound impact structural refinement?
- Methodological Answer : Disorder in sulfonate oxygen and sodium ion positions is common. Refinement strategies include:
- Assigning partial occupancy to disordered atoms and optimizing anisotropic displacement parameters .
- Using software like SHELXL-93 for least-squares refinement, achieving residuals R(F) < 0.08 .
- Cross-validating with spectroscopic data to ensure model accuracy.
Q. What role does the sulfonate group play in material science applications of this compound?
- Methodological Answer : The sulfonate group enhances hydrophilicity and ionic interactions, enabling:
- Surfactant behavior : Stabilizes emulsions via electrostatic repulsion (e.g., in waterborne polyurethanes) .
- Crosslinking : Forms ionic bonds with siloxane coatings, improving mechanical strength in transparent plastics .
- Experimental validation involves measuring zeta potential for colloidal stability and tensile testing for material durability.
Q. How can contradictory data on synthesis outcomes be resolved?
- Methodological Answer : Discrepancies arise from:
- Reaction temperature : Higher temperatures (e.g., 333 K vs. 298 K) may accelerate side reactions, reducing purity .
- Purification methods : Slow crystallization yields larger, purer crystals, while rapid quenching introduces defects .
- Analytical rigor : Use HPLC-MS to quantify impurities and compare with published protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
